7-Oxo-1,2,3,4,4A,5,6,7-octahydronaphthalene-4A-carbonitrile

Catalog No.
S13676442
CAS No.
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Oxo-1,2,3,4,4A,5,6,7-octahydronaphthalene-4A-car...

Product Name

7-Oxo-1,2,3,4,4A,5,6,7-octahydronaphthalene-4A-carbonitrile

IUPAC Name

7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c12-8-11-5-2-1-3-9(11)7-10(13)4-6-11/h7H,1-6H2

InChI Key

SMTLQNPPMNWICZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC(=O)C=C2C1)C#N

7-Oxo-1,2,3,4,4A,5,6,7-octahydronaphthalene-4A-carbonitrile is a chemical compound with the molecular formula C11H13NO\text{C}_{11}\text{H}_{13}\text{NO} and a molecular weight of 175.23 g/mol. This compound is characterized by its unique structure that includes a naphthalene ring system with a ketone group and a nitrile group. The presence of these functional groups contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Oxidation: The ketone group can be oxidized further to form carboxylic acids under strong oxidizing conditions. Common reagents include potassium permanganate or chromium trioxide in acidic media.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or through hydrogenation processes.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon when reacting with nucleophiles like amines or alcohols in the presence of a base.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous conditions
SubstitutionAmines or alcoholsBasic conditions

Research indicates that derivatives of 7-Oxo-1,2,3,4,4A,5,6,7-octahydronaphthalene-4A-carbonitrile may exhibit various biological activities. These include potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s interaction with biological macromolecules is facilitated by its functional groups, which can engage in hydrogen bonding and other interactions that modulate enzyme or receptor activity .

The synthesis of 7-Oxo-1,2,3,4,4A,5,6,7-octahydronaphthalene-4A-carbonitrile typically involves cyclization reactions of appropriate precursors. A common synthetic route includes:

  • Starting Materials: A suitable naphthalene derivative is reacted with a nitrile source.
  • Catalysis: The reaction often requires a catalyst to facilitate cyclization.
  • Solvents: Common solvents used include toluene or dichloromethane.
  • Temperature: Elevated temperatures are generally employed to drive the reaction towards completion.

In industrial settings, large-scale batch reactors are utilized to maintain controlled reaction parameters for optimal yield and purity. Purification steps such as recrystallization or chromatography are often necessary to isolate the final product.

7-Oxo-1,2,3,4,4A,5,6,7-octahydronaphthalene-4A-carbonitrile serves multiple purposes across various fields:

  • Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Research: Studied for potential pharmacological activities related to inflammation and cancer treatment.
  • Industrial Use: Employed in the production of specialty chemicals and materials due to its unique structural properties .

Studies exploring the interactions of 7-Oxo-1,2,3,4,4A,5,6,7-octahydronaphthalene-4A-carbonitrile with biological targets have shown that its functional groups enable it to participate in significant molecular interactions. These interactions may influence enzyme activity or receptor binding affinity and are crucial for understanding its potential therapeutic effects .

Several compounds share structural similarities with 7-Oxo-1,2,3,4,4A,5,6,7-octahydronaphthalene-4A-carbonitrile:

Compound NameStructure Features
Ethyl 7-Oxo-1,2,3,4,4a,5,6,7-octahydronaphthalene-4a-carboxylateContains an ester instead of a nitrile group
2-Isopropenyl-4a,8-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthaleneFeatures additional methyl and isopropenyl groups

Uniqueness

The uniqueness of 7-Oxo-1,2,3,4,4A,5,6,7-octahydronaphthalene-4A-carbonitrile lies in its combination of both ketone and nitrile functional groups. This specific arrangement enhances its reactivity profile compared to similar compounds and provides distinct pathways for chemical transformations that may not be available in its analogs .

XLogP3

1.2

Hydrogen Bond Acceptor Count

2

Exact Mass

175.099714038 g/mol

Monoisotopic Mass

175.099714038 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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